1-Methyl-3-octyl-1h-pyrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-3-octyl-1h-pyrazol-5-amine is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in the ring. This particular compound is characterized by the presence of a methyl group at the first position, an octyl group at the third position, and an amine group at the fifth position of the pyrazole ring. It has a molecular formula of C12H23N3 and a molecular weight of 209.33 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-3-octyl-1h-pyrazol-5-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the alkylation of 1-methyl-1H-pyrazol-5-amine with an octyl halide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
1-Methyl-3-octyl-1h-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in dry ether or THF.
Substitution: Various alkyl halides, acyl chlorides; reactions often require a base like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
1-Methyl-3-octyl-1h-pyrazol-5-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-Methyl-3-octyl-1h-pyrazol-5-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-pyrazol-5-ylamine: Similar structure but lacks the octyl group.
3-Octyl-1H-pyrazol-5-amine: Similar structure but lacks the methyl group.
1-Methyl-3-phenyl-1H-pyrazol-5-amine: Contains a phenyl group instead of an octyl group .
Uniqueness
1-Methyl-3-octyl-1h-pyrazol-5-amine is unique due to the presence of both the methyl and octyl groups, which can influence its chemical reactivity and biological activity. The combination of these groups may enhance its solubility, stability, and interaction with biological targets compared to similar compounds .
Properties
Molecular Formula |
C12H23N3 |
---|---|
Molecular Weight |
209.33 g/mol |
IUPAC Name |
2-methyl-5-octylpyrazol-3-amine |
InChI |
InChI=1S/C12H23N3/c1-3-4-5-6-7-8-9-11-10-12(13)15(2)14-11/h10H,3-9,13H2,1-2H3 |
InChI Key |
YXRWIMBRCJUKRG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=NN(C(=C1)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.